molecular formula C7H8BrFN2 B12097928 [(2-Bromo-5-fluorophenyl)methyl]hydrazine CAS No. 1016529-00-2

[(2-Bromo-5-fluorophenyl)methyl]hydrazine

Cat. No.: B12097928
CAS No.: 1016529-00-2
M. Wt: 219.05 g/mol
InChI Key: MKJULWJTLJFEQV-UHFFFAOYSA-N
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Description

[(2-Bromo-5-fluorophenyl)methyl]hydrazine is an organic compound with the molecular formula C7H8BrFN2 It is a derivative of hydrazine, where the hydrazine moiety is attached to a benzene ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-5-fluorophenyl)methyl]hydrazine typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-5-fluorophenyl)methyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides or nitroso compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, resulting in a wide range of derivatives.

Scientific Research Applications

[(2-Bromo-5-fluorophenyl)methyl]hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(2-Bromo-5-fluorophenyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

[(2-Bromo-5-fluorophenyl)methyl]hydrazine can be compared with other similar compounds, such as:

    [(2-Bromo-5-fluorophenyl)methyl]amine: This compound has a similar structure but lacks the hydrazine moiety. It exhibits different reactivity and biological activity.

    [(2-Bromo-5-fluorophenyl)methyl]hydrazone: This derivative has a hydrazone functional group instead of a hydrazine. It is used in different chemical reactions and has distinct applications.

    [(2-Bromo-5-fluorophenyl)methyl]hydrazide: This compound contains a hydrazide group and is used in the synthesis of various organic molecules.

Properties

CAS No.

1016529-00-2

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(2-bromo-5-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2

InChI Key

MKJULWJTLJFEQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNN)Br

Origin of Product

United States

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